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Compound of Interest

Compound Name: 4-Methyldibenzofuran

cat. No.: B1583177

An In-Depth Technical Guide to 4-Methyldibenzofuran (CAS 7320-53-8)

Introduction and Overview

4-Methyldibenzofuran, with the CAS number 7320-53-8, is a methylated derivative of the
tricyclic aromatic heterocycle, dibenzofuran. The dibenzofuran scaffold is a privileged structure
in medicinal chemistry and materials science, appearing in a wide array of biologically active
natural products and functional organic materials.[1] As a result, 4-Methyldibenzofuran serves
as a critical chemical intermediate and building block for the synthesis of more complex
molecules. Its strategic importance lies in its utility for constructing novel drug candidates,
particularly kinase inhibitors for oncological applications, and for developing advanced
materials for organic light-emitting diodes (OLEDs).[1][2]

This guide provides a comprehensive technical overview of 4-Methyldibenzofuran, designed
for researchers, chemists, and drug development professionals. It covers the compound's
physicochemical properties, detailed synthetic protocols, analytical characterization, chemical
reactivity, applications, and essential safety information, grounding all technical claims in
authoritative sources.

Physicochemical and Structural Properties

4-Methyldibenzofuran is an aromatic compound with a molecular formula of C13H100.[3] Its
structure consists of a central furan ring fused to two benzene rings, with a methyl group
substituted at the 4-position.

Caption: Chemical structure of 4-Methyldibenzofuran.
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Table 1: Physicochemical Properties of 4-Methyldibenzofuran

Property Value Source
CAS Number 7320-53-8 [3]
Molecular Formula C13H100 [3]
Molecular Weight 182.22 g/mol [4]
Boiling Point 306.0+ 11.0 °C at 760 mmHg  [3]
Density 1.2+0.1 g/cm3 [3]
Flash Point 146.0 £ 6.1 °C [3]
LogP (Octanol/Water) 4.58 [3]
Refractive Index 1.678 [3]

| InChiKey | XLTFRTTTZWMJJQ-UHFFFAOYSA-N |[4] |

Synthesis and Manufacturing

The synthesis of substituted dibenzofurans can be achieved through several robust
methodologies, most notably via palladium-catalyzed cross-coupling reactions like the Suzuki-
Miyaura coupling or copper-catalyzed Ullmann-type reactions.[5][6][7] These methods offer
high efficiency and functional group tolerance, making them suitable for laboratory-scale
synthesis and potential industrial scale-up.

A highly effective and plausible route to 4-Methyldibenzofuran is the Suzuki-Miyaura cross-
coupling reaction.[6][8] This approach involves the palladium-catalyzed reaction between an
organoboron compound and an organohalide. For this specific target, the coupling of 4-
bromodibenzofuran (commercially available) with methylboronic acid serves as a direct and
efficient strategy.

Detailed Experimental Protocol: Suzuki-Miyaura
Synthesis
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This protocol describes a general procedure that can be optimized for specific laboratory
conditions. All operations should be performed under an inert atmosphere (e.g., Argon or
Nitrogen) in a well-ventilated fume hood.

Materials and Reagents:

4-Bromodibenzofuran (1.0 eq)

Methylboronic acid (1.5 eq)

Palladium(ll) acetate [Pd(OAc)z] (0.02 eq)

Triphenylphosphine [PPhs] (0.08 eq) or a more advanced phosphine ligand like SPhos
Potassium carbonate (K2COs) or Potassium phosphate (KsPOa4) (3.0 eq)

Anhydrous 1,4-Dioxane or Toluene

Deionized Water

Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Procedure:

e Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux

condenser, add 4-bromodibenzofuran (1.0 eq), methylboronic acid (1.5 eq), palladium(ll)
acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (3.0 eq).

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat
this cycle three times to ensure an inert atmosphere.

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via
syringe. The solution should be sparged with argon for an additional 10-15 minutes to ensure
complete deoxygenation.

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry
(GC-MS). The reaction is typically complete within 12-24 hours.
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o Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous
sodium sulfate (Na2S0a), filter, and concentrate under reduced pressure.

 Purification: Purify the crude product by column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield 4-Methyldibenzofuran as a pure solid.
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Caption: General workflow for the Suzuki-Miyaura synthesis of 4-Methyldibenzofuran.

Analytical Characterization
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Confirming the identity and purity of synthesized 4-Methyldibenzofuran requires a
combination of spectroscopic techniques. The following section details the expected analytical
data.

Table 2: Expected Analytical Data for 4-Methyldibenzofuran

Technique Expected Observations

Molecular lon (M*) at m/z = 182. Key
Mass Spectrometry (El) fragments may appear at m/z = 181 ([M-
H]*), 152 ([M-CHs-H]*).[4]

Aromatic Protons (o 7.2-8.0 ppm): A complex
multiplet pattern corresponding to the 7 aromatic

1H NMR (CDCls, 400 MHz) protons. Methyl Protons (& ~2.5 ppm): A sharp
singlet corresponding to the 3 protons of the
methyl group.

Aromatic Carbons (6 110-160 ppm):
Approximately 12 distinct signals are expected
for the aromatic carbons, though some may

15C NMR (CDCls, 100 MH2) overlap. Quaternary carbons, particularly those
attached to oxygen, will be the most downfield.
Methyl Carbon (6 ~20 ppm): A single signal in
the aliphatic region corresponding to the methyl
carbon.

| FTIR (KBr Pellet) | C-H stretching (aromatic): ~3050-3100 cm~*. C-H stretching (aliphatic):
~2850-2960 cm~1. C=C stretching (aromatic): ~1450-1600 cm~*. C-O-C stretching (aryl ether):
~1200-1250 cm™1. |

Causality in Spectroscopic Data:

* H NMR: The chemical shift of the methyl protons is characteristic of a methyl group attached
to an aromatic ring. The aromatic protons will exhibit complex splitting patterns (doublets,
triplets, or multiplets) due to coupling with adjacent protons.
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e 13C NMR: The number of distinct signals confirms the number of non-equivalent carbons in
the molecule's asymmetric structure.[9] The chemical shifts are dictated by the hybridization
(sp? for aromatic, sp3 for methyl) and the electronic environment (e.g., proximity to the
electronegative oxygen atom).[10]

o FTIR: The vibrational frequencies correspond to the stretching and bending of specific bonds
within the molecule, allowing for the identification of key functional groups like aromatic C-H,
aliphatic C-H, and the characteristic aryl-ether C-O-C bond.[11]
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Caption: Standard analytical workflow for structural confirmation and purity assessment.

Chemical Reactivity and Derivatization

The chemical reactivity of 4-Methyldibenzofuran is governed by the principles of electrophilic
aromatic substitution, influenced by the electronic nature of the dibenzofuran ring system and
the directing effects of the methyl substituent.

The dibenzofuran core is generally susceptible to electrophilic attack on the electron-rich
positions. The oxygen atom of the furan ring donates electron density, activating the
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heterocyclic portion of the molecule. The methyl group at the C4 position is a weak activating
group and is an ortho, para-director.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

e Activating Groups: The oxygen atom strongly activates positions 1, 3, 7, and 9 via
resonance. The methyl group at C4 activates its ortho positions (C3) and its para position (no
direct para on the same ring).

 Steric Hindrance: The positions adjacent to the ring junctions (4a, 5a, 9a, 9b) are sterically
hindered and generally unreactive.

» Combined Effect: The directing effects of the oxygen and the methyl group are synergistic
towards the C3 position. The C1 position is also highly activated by the oxygen. Therefore,
electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is most likely
to occur at the C3 and C1 positions. The precise ratio of isomers would depend on the
specific reaction conditions and the nature of the electrophile.

Applications in Research and Drug Development

4-Methyldibenzofuran is not typically an end-product but rather a valuable scaffold and
intermediate for creating more complex, high-value molecules.

o Medicinal Chemistry: The dibenzofuran core is present in numerous compounds with potent
biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12]
4-Methyldibenzofuran provides a functionalized starting point to build libraries of novel
derivatives for high-throughput screening in drug discovery programs. The methyl group can
serve as a handle for further functionalization or can be used to probe steric and electronic
interactions within a target protein's binding pocket.

o Materials Science: Dibenzofuran derivatives are investigated for their use in organic
electronics, particularly as host materials or emitters in OLEDs.[2] The rigid, planar structure
and tunable electronic properties are highly desirable. 4-Methyldibenzofuran can be used
to synthesize more elaborate structures with specific photophysical properties required for
these applications.
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Safety, Handling, and Toxicological Profile

No specific toxicological data for 4-Methyldibenzofuran is readily available. Therefore, it must
be handled with the standard precautions for a novel chemical of unknown toxicity. Information
from the parent compound, dibenzofuran, can serve as a preliminary guide. Dibenzofuran is
classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6]

Recommended Safety Precautions:

» Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat,
chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

» Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to
the potential for aquatic toxicity, do not allow it to enter drains or waterways.

A full risk assessment should be performed by qualified personnel before commencing any
work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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